molecular formula C21H18N2O4 B12898830 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline CAS No. 87179-86-0

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline

Cat. No.: B12898830
CAS No.: 87179-86-0
M. Wt: 362.4 g/mol
InChI Key: ZHIYVDAJUKMVRP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features two isoquinoline units connected via an ether linkage, with methoxy groups at specific positions, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Ether Formation: The formation of the ether linkage between the two isoquinoline units is achieved through nucleophilic substitution reactions, often using alkoxide intermediates.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of the individual isoquinoline units.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It finds applications in the development of novel materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, its structural features allow it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the ether linkage and has different biological activities.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with different oxidation states, leading to varied reactivity and applications.

    6,7-Dimethoxyisoquinoline: A simpler structure without the additional isoquinoline unit, used in different chemical and biological contexts.

The uniqueness of this compound lies in its dual isoquinoline structure and specific methoxy substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

87179-86-0

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

6,7-dimethoxy-8-(6-methoxyisoquinolin-7-yl)oxyisoquinoline

InChI

InChI=1S/C21H18N2O4/c1-24-17-8-13-4-6-22-11-15(13)10-18(17)27-20-16-12-23-7-5-14(16)9-19(25-2)21(20)26-3/h4-12H,1-3H3

InChI Key

ZHIYVDAJUKMVRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)OC3=C4C=NC=CC4=CC(=C3OC)OC

Origin of Product

United States

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